1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide is a synthetic piperidine derivative characterized by a chloro substituent at the 2-position and a methylsulfonyl group at the 4-position of the phenyl ring attached to the piperidine scaffold. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in central nervous system (CNS) and metabolic disorders .
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)10-4-5-12(11(14)7-10)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKJHXZDFOVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Sulfonylation of Phenyl Precursors
- Chlorination of phenyl compounds can be achieved via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts like iron(III) chloride.
- Methylsulfonylation is typically performed by sulfonyl chloride derivatives, such as methylsulfonyl chloride, reacting with phenols or activated aromatic rings under basic conditions.
Example Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Phenyl precursor synthesis | Chlorination of phenol or aniline derivatives | 2-Chloro-4-(methylsulfonyl)phenyl derivative |
| Sulfonylation | Methylsulfonyl chloride, base (e.g., pyridine) | Introduction of methylsulfonyl group |
Data Table: Phenyl Substituent Synthesis
Construction of the Piperidine Ring
Synthesis of Piperidine Derivatives
- Piperidine cores are often prepared via cyclization of amino alcohols, reductive amination, or from commercially available piperidine derivatives.
- Functionalization at the 3-position (e.g., carboxamide formation) is achieved via amide coupling reactions.
Key Methodologies
- Reductive amination of aldehydes with amines.
- Amide coupling using coupling reagents like EDC, DCC, or HATU.
Data Table: Piperidine Ring Formation
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | Formaldehyde, amines, NaBH₄ | Room temp | 70-85% | , |
| Amide coupling | Carboxylic acid, amines, HATU/DIPEA | DMF, 0-25°C | 75-90% | , |
Coupling of Phenyl and Piperidine Moieties
Amide Bond Formation
- The phenyl derivative bearing the carboxylic acid or activated ester reacts with the amino group of the piperidine ring.
- Typical coupling reagents include HATU, EDC, or DCC, often in the presence of bases like DIPEA or triethylamine.
Example Procedure
Phenyl precursor (acid chloride or activated ester) + Piperidine amine → Amide linkage
Reaction conditions: DMF or DCM solvent, room temperature, 12-24 hours.
Data Table: Amide Coupling Conditions
| Reagents | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| HATU + DIPEA | DMF | DIPEA | 0-25°C | 80-95% | , |
| DCC + DMAP | DCM | - | Room temp | 75-85% | , |
Final Functionalization: Introduction of the Carboxamide Group
- The terminal step involves converting the carboxylic acid or ester to the amide using standard amidation techniques.
- Activation of the carboxyl group with carbodiimides (e.g., DCC, EDC) followed by reaction with ammonia or amines.
Data Table: Amide Formation
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| DCC + NH₃ | DCM, room temp | 85-90% | Direct amidation |
| EDC + amine | DMF, 0-25°C | 80-95% | Mild conditions |
Alternative Synthetic Routes and Optimization
- One-pot syntheses combining multiple steps to improve efficiency.
- Use of solvent-anti solvent techniques , recrystallization, or lyophilization for purification.
- Green chemistry approaches utilizing less hazardous reagents and solvents.
Summary of Key Data and Findings
Chemical Reactions Analysis
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and as an analgesic agent. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy and safety profiles.
Proteomics Research
The compound is utilized in proteomics for studying protein interactions and functions. It serves as a tool for investigating the role of specific proteins in cellular processes, which can lead to the identification of novel drug targets.
Research indicates that this compound may exhibit significant biological activities, including anti-inflammatory and analgesic properties. Investigations into its mechanism of action are ongoing, focusing on its interaction with specific receptors and enzymes involved in pain pathways.
Synthesis of Derivatives
The synthesis of this compound derivatives is an area of active research, aimed at enhancing its pharmacological properties or reducing side effects. These derivatives are being screened for improved potency and selectivity in various biological assays.
Case Study 1: Analgesic Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their analgesic effects using animal models. The results demonstrated that certain derivatives exhibited significantly lower pain responses compared to standard analgesics, suggesting potential for development as new pain management therapies.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The study found that treatment with the compound resulted in reduced neuronal death and improved cognitive function in treated subjects, highlighting its potential application in conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds from Patent Literature
The patent literature describes several analogs, including 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine . These compounds share a methylsulfonylphenyl group but differ in:
- Substituent position : The target compound has substituents at the 2- and 4-positions of the phenyl ring, whereas patent analogs feature a single methylsulfonyl group at the 3-position.
- Piperidine modifications : The patent compounds include hydroxyl, propyl, or pentyl groups on the piperidine nitrogen, whereas the target compound has a carboxamide at the 3-position.
Piperidine-4-carboxamide Derivatives
A939572 (4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide) shares a carboxamide group but differs in:
- Substituent placement : The carboxamide is at the 1-position of the piperidine ring (vs. 3-position in the target compound).
- Phenyl ring modifications: A 2-chlorophenoxy group replaces the 2-chloro-4-methylsulfonylphenyl group.
Physicochemical Impact :
- The 1-position carboxamide in A939572 may limit conformational flexibility compared to the 3-position in the target compound.
Piperidones with Aryl Substituents
The crystal structure of 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one highlights the role of aryl substituents at the 2- and 6-positions. Key differences include:
- Substituent bulk : Trimethoxyphenyl groups increase steric hindrance, which may reduce solubility compared to the target compound’s smaller chloro and methylsulfonyl groups.
- Functional groups : The chloroacetyl group in this analog introduces electrophilic reactivity, absent in the target compound’s carboxamide.
Pharmacological Relevance :
- Bulkier aryl groups (e.g., trimethoxyphenyl) are associated with enhanced receptor selectivity in some alkaloids, but this may come at the cost of bioavailability .
Sulfonyl-Containing Pesticides
Compounds like flucarbazone sodium and acifluorfen sodium feature sulfonyl and chloro groups but lack a piperidine scaffold. Notable comparisons:
- Activity : These pesticides target plant enzymes (e.g., acetolactate synthase), suggesting sulfonyl and chloro groups contribute to herbicidal activity.
- Structural Contrasts : The absence of a piperidine ring in pesticides limits direct pharmacological comparisons but underscores the functional importance of sulfonyl groups in diverse applications .
Research Findings and Implications
- Substituent Position : The 4-position methylsulfonyl group in the target compound may enhance metabolic stability compared to 3-position analogs .
- Chloro vs. Methoxy : Chloro substituents (as in the target compound) provide electron-withdrawing effects, which may improve binding to electrophilic pockets in biological targets compared to methoxy groups .
Biological Activity
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide (CAS Number: 942474-35-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, particularly in the context of cancer and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇ClN₂O₃S, with a molecular weight of 317.79 g/mol. The compound features a piperidine ring substituted with a chloro and methylsulfonyl group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including:
- Anticancer Properties : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects : Potential COX-2 inhibition has been noted, indicating possible applications in inflammatory conditions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of key intermediates that facilitate the introduction of the chloro and methylsulfonyl moieties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines showed that compounds with similar structures exhibited IC50 values ranging from 2.43 to 14.65 μM, suggesting significant cytotoxic effects against these cancer types .
- Mechanism of Action :
Anti-inflammatory Activity
The compound's potential as a COX inhibitor has been highlighted in recent research:
- COX Inhibition : In vitro assays demonstrated that derivatives showed selective inhibition of COX-2 over COX-1, with IC50 values indicating high potency compared to standard anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
Safety and Toxicology
While the compound shows promise, safety evaluations are crucial. Toxicological assessments indicate that compounds with similar structures have varying degrees of cytotoxicity against human cell lines, necessitating further investigation into their safety profiles .
Q & A
Q. What are the recommended synthetic routes for 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine-3-carboxamide derivatives with 2-chloro-4-(methylsulfonyl)phenyl intermediates in a polar aprotic solvent (e.g., DMF or DCM) under reflux. Yield optimization involves design of experiments (DOE) to assess variables like temperature, catalyst loading, and stoichiometry . Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, reducing trial-and-error approaches . Purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional groups (e.g., sulfonyl and chloro substituents) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 307.34 g/mol for related piperidine analogs) .
- HPLC with UV detection monitors purity (>98%), while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (H315/H319).
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfonyl group .
- Disposal follows EPA guidelines for halogenated waste, avoiding aqueous release .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration thresholds). To address this:
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .
- Apply in silico docking (e.g., AutoDock Vina) to compare binding affinities across protein conformers .
- Validate results with knockout models or isotopic labeling (e.g., ¹⁴C tracing) to track metabolite interference .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Systematic SAR : Synthesize analogs with variations in the sulfonyl group (e.g., methyl to trifluoromethyl) and piperidine ring substitution (e.g., fluorination at C4).
- QSAR modeling : Use Gaussian or Schrödinger Suite to correlate electronic properties (HOMO/LUMO) with bioactivity .
- Free-Wilson analysis : Statistically isolate contributions of substituents to activity, minimizing synthetic effort .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability (e.g., RMSD plots) over 100+ ns trajectories to prioritize stable derivatives .
- Metabolite prediction : Use GLORY or Meteor Nexus to identify potential toxicophores (e.g., reactive sulfone intermediates) .
Q. What methodologies are suitable for evaluating environmental impacts of this compound during disposal?
- Methodological Answer :
- Degradation studies : Use LC-MS/MS to track hydrolysis/byproducts under simulated environmental conditions (pH 4–9, UV exposure) .
- Ecotoxicity assays : Test acute toxicity in Daphnia magna and algal models (EC₅₀) per OECD guidelines .
- Computational ecotoxicology : EPI Suite predicts biodegradation half-lives and bioaccumulation potential .
Data Contradiction Analysis Framework
- Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Root Cause : Assay variability (ATP concentration, enzyme source).
- Resolution :
Replicate assays under standardized conditions (e.g., 1 mM ATP, recombinant human kinases).
Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Use ANOVA to statistically compare datasets, identifying outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
